Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate

Lipophilicity Membrane permeability CNS drug design

Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1308222-30-1) is a bicyclic tropane-derivative building block featuring an N-Boc-protected bridgehead amine and a 3-exo methylamino substituent. With molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol, this compound serves as a conformationally constrained secondary amine scaffold utilized in parallel synthesis and medicinal chemistry programs targeting neurological and receptor-mediated pathways.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 1308222-30-1
Cat. No. B1526554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS1308222-30-1
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1CC(C2)NC
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-6-11(15)8-9(7-10)14-4/h9-11,14H,5-8H2,1-4H3
InChIKeyWVRGSCNPWBJQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1308222-30-1): Tropane Scaffold Building Block for Medicinal Chemistry Procurement


Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1308222-30-1) is a bicyclic tropane-derivative building block featuring an N-Boc-protected bridgehead amine and a 3-exo methylamino substituent [1]. With molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol, this compound serves as a conformationally constrained secondary amine scaffold utilized in parallel synthesis and medicinal chemistry programs targeting neurological and receptor-mediated pathways [2]. It is supplied as a racemic mixture (two undefined stereocenters) by multiple global vendors at purities of ≥95% .

Why Generic Substitution of Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate Fails: Quantitative Physicochemical Differentiation from Close Analogs


The 8-azabicyclo[3.2.1]octane (tropane) building block family contains multiple closely related analogs differing only in the 3-position amine substitution (primary amine, methylamino, ethylamino, aminomethyl), yet these subtle structural variations produce distinct physicochemical profiles that critically affect downstream synthetic utility and pharmacokinetic properties of derived compounds [1]. Computed lipophilicity (XLogP3) differs by up to 0.6 log units between the methylamino derivative (XLogP3 = 1.9) and the primary amine analog (XLogP3 = 1.3), corresponding to an approximately 4-fold difference in partition coefficient [2]. The topological polar surface area contracts from 55.6 Ų (primary amine) to 41.6 Ų (methylamino), altering membrane permeability predictions [2]. These non-linear property differences mean that substituting an in-class analog mid-program cannot be assumed potency- or PK-neutral without re-optimization of the entire chemotype [3].

Quantitative Differentiation Evidence for Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate: Head-to-Head Physicochemical and Procurement Comparisons


Lipophilicity Advantage: XLogP3 1.9 vs. Primary Amine Analog (XLogP3 1.3) Improves Predicted Membrane Permeability

The target compound (tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 1308222-30-1) exhibits a computed XLogP3 of 1.9, compared to 1.3 for the primary amine analog tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 174486-93-2) [1]. This ΔXLogP3 of +0.6 corresponds to an approximately 4-fold higher predicted octanol-water partition coefficient, placing the methylamino derivative in a more favorable lipophilicity range for blood-brain barrier penetration (typically optimal XLogP3 2–4 for CNS targets) [2]. The N-methylation also reduces TPSA from 55.6 Ų to 41.6 Ų, further supporting improved membrane transit predictions [1].

Lipophilicity Membrane permeability CNS drug design Tropane scaffold

Secondary Amine Synthetic Handle: N-Methylamino Group Enables Direct Diversification Without Deprotection–RealKylation Sequence Required for Primary Amine Analogs

The target compound bears a secondary N-methylamino group at the 3-position, enabling direct N-functionalization (e.g., reductive amination, sulfonylation, urea formation) without the chemoselectivity challenges inherent to primary amines, which require sequential protection/deprotection or risk double-addition side products [1]. The primary amine analog (CAS 174486-93-2) possesses two reactive N–H bonds (HBD count = 1 but NH₂ functionality), whereas the methylamino group in the target compound presents a single reactive N–H, providing predictable mono-functionalization in combinatorial library synthesis [2]. The solid-phase synthesis of tertiary N-methyl amines including tropanes has been established as a key methodology where pre-installed N-methyl secondary amines reduce synthetic step count [3].

Parallel synthesis Secondary amine Building block diversification Combinatorial chemistry

Purity Benchmark: Multi-Vendor Availability at ≥95% Purity with Batch-Specific QC Documentation (NMR, HPLC, GC)

The target compound is stocked by multiple independent vendors with documented purity specifications: Bidepharm at 95% purity (batch-specific NMR, HPLC, GC reports available) , Leyan at 98% purity , AKSci at 95% with full quality assurance , and CymitQuimica/Biosynth at ≥95% . In contrast, the ethylamino analog (CAS 1305022-73-4) is listed with NLT 98% purity from MoldB but has fewer verified independent suppliers . The primary amine analog (CAS 174486-93-2) is available from AKSci at 97% purity . Multi-vendor sourcing with analytical traceability reduces supply-chain risk for long-term discovery programs.

Quality control Batch traceability Procurement Analytical certification

Molecular Weight and Rotatable Bond Differentiation from Ethylamino Analog: 240.34 g/mol vs. 254.37 g/mol with Altered Conformational Flexibility

The target compound (MW 240.34 g/mol, 3 rotatable bonds) is 14.03 g/mol lighter than the ethylamino analog tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1305022-73-4, MW 254.37 g/mol, 4 rotatable bonds) . This represents a 5.5% reduction in molecular weight. In fragment-based and lead-optimization contexts, the smaller methyl substituent maintains the secondary amine character while keeping the derived compounds closer to lead-like physicochemical space (MW < 350) [1]. The ethylamino analog introduces one additional rotatable bond, potentially increasing entropic penalty upon target binding [2]. Both compounds share the C₁₃H₂₄N₂O₂ and C₁₄H₂₆N₂O₂ formulas, respectively, with the target compound offering a more compact substitution pattern .

Molecular weight optimization Rotatable bonds Fragment-based drug design Lead-likeness

Stereochemical Versatility: Racemic Mixture Enables Achiral Synthesis Screening Before Chiral Resolution Investment

The target compound (CAS 1308222-30-1) is supplied as a racemic mixture with two undefined atom stereocenters, as confirmed by PubChem stereochemical descriptors (Defined Atom Stereocenter Count = 0, Undefined Atom Stereocenter Count = 2) [1]. This contrasts with the stereodefined exo isomer (1R,3s,5S)-tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1307254-45-0), which carries a significant price premium . The racemic form is suitable for initial SAR exploration and achiral library synthesis; chiral resolution or asymmetric synthesis investment can be deferred until activity is confirmed in the racemic series [2]. The 8-azabicyclo[3.2.1]octane scaffold is central to the tropane alkaloid family where stereochemistry critically impacts biological activity [3].

Stereochemistry Racemic synthesis Chiral resolution Hit-to-lead optimization

GHS Safety Profile: Acute Oral Toxicity Warning (H302) Distinguishes Target from Primary Amine Analog Lacking This Hazard

The target compound carries a GHS H302 hazard statement (Harmful if swallowed, Acute Toxicity Category 4) in addition to H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), as reported by ECHA C&L notification [1]. In contrast, the primary amine analog tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 174486-93-2) lacks the H302 classification, carrying only H315, H319, and H335 [2]. Both compounds share the same irritant hazard profile (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) as per UN GHS classification [3]. This differential acute toxicity classification may influence laboratory handling protocols, waste disposal requirements, and institutional chemical safety review processes when selecting between the two building blocks.

Safety GHS classification Laboratory handling Risk assessment

Recommended Research and Industrial Application Scenarios for Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate Based on Quantitative Differentiation Evidence


CNS-Targeted Parallel Library Synthesis Requiring Pre-Installed N-Methyl Secondary Amine

The compound's XLogP3 of 1.9 and TPSA of 41.6 Ų place it within favorable CNS drug-like space, while the pre-installed N-methylamino group enables direct diversification via reductive amination, sulfonylation, or urea formation without protection/deprotection of a primary amine [1]. This reduces synthetic step count by an estimated 1–2 steps per library member compared to using the primary amine analog, directly accelerating hit expansion campaigns for neurological targets .

Early-Stage SAR Exploration of Tropane-Based Receptor Modulators Using Racemic Scaffold

The racemic mixture (two undefined stereocenters) provides an economical entry point for structure-activity relationship studies on 8-azabicyclo[3.2.1]octane-based chemotypes targeting monoamine transporters, opioid receptors, or NK1 receptors [1]. Procurement of the racemate (CAS 1308222-30-1) from multiple vendors at 95–98% purity allows broad SAR exploration before committing to costly asymmetric synthesis of the stereodefined exo isomer (CAS 1307254-45-0) .

Fragment-Based Drug Design Requiring Compact Secondary Amine Building Blocks with Balanced Lipophilicity

At MW 240.34 g/mol with 3 rotatable bonds, the methylamino derivative offers a 5.5% molecular weight advantage over the ethylamino analog (254.37 g/mol, 4 rotatable bonds) [1]. This compactness, combined with intermediate lipophilicity (XLogP3 = 1.9), makes it suitable as a fragment-like building block for programs where downstream molecular weight and rotatable bond count are critical optimization parameters per Lipinski and Veber guidelines .

Medicinal Chemistry Programs Requiring Documented Batch Traceability and Multi-Vendor Supply Security

With at least five verified independent global suppliers providing batch-specific QC documentation (NMR, HPLC, GC), this compound offers supply-chain redundancy that single-source or niche building blocks cannot match [1]. Procurement teams can maintain competitive pricing and supply continuity, critical for multi-year discovery programs where building block re-supply with identical analytical specifications is essential for SAR reproducibility .

Quote Request

Request a Quote for Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.